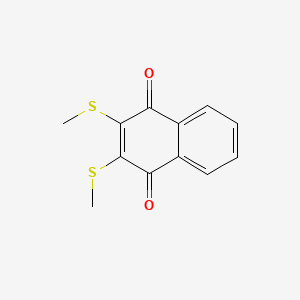

2,3-Bis(methylthio)-1,4-naphthalenedione

Beschreibung

Overview of 1,4-Naphthoquinone (B94277) Scaffolds in Medicinal Chemistry and Materials Science

The 1,4-naphthoquinone framework, a bicyclic structure composed of a benzene (B151609) ring fused to a quinone ring, is a cornerstone in the fields of medicinal chemistry and materials science. wikipedia.org This scaffold is prevalent in a multitude of natural products, particularly as secondary metabolites in plants, fungi, bacteria, and even some invertebrates. nih.govmdpi.commdpi.com Naturally occurring naphthoquinones such as juglone, lawsone, plumbagin, and lapachol (B1674495) have been utilized in traditional medicine for centuries to address a variety of human ailments. nih.govmdpi.commdpi.com The K vitamins are also prominent derivatives of the 1,4-naphthoquinone structure. wikipedia.org

In medicinal chemistry, the significance of the 1,4-naphthoquinone scaffold lies in its broad spectrum of biological activities. nih.govsemanticscholar.org Derivatives have demonstrated potent anticancer, antimicrobial, antifungal, antiviral, antimalarial, anti-inflammatory, and antiparasitic properties. wikipedia.orgnih.govsemanticscholar.org The anticancer potential of this structural motif is particularly noteworthy, with several approved chemotherapy drugs, including doxorubicin (B1662922) and mitoxantrone, incorporating the 1,4-naphthoquinone skeleton. nih.gov The biological activity is often attributed to the quinone's redox properties; it can undergo reversible oxidation-reduction reactions, which can lead to the generation of reactive oxygen species (ROS) and disrupt cellular processes. nih.govmdpi.com Furthermore, the planar nature of the naphthoquinone ring allows it to function as a DNA intercalating agent, while its electrophilicity enables it to form covalent bonds with biological nucleophiles like proteins and DNA, inhibiting key enzymes such as topoisomerases. nih.govnih.gov

Beyond medicine, 1,4-naphthoquinone and its derivatives serve as valuable building blocks in materials science and industrial chemistry. nih.gov For instance, 1,4-naphthoquinone is a key precursor in the industrial synthesis of anthraquinone. wikipedia.org Its derivatives are also investigated for their unique optical and electrochemical properties, finding potential applications as dyes and in the development of new functional materials. morressier.comresearchgate.netrsc.org

The Role and Importance of Sulfur-Containing Substituents in Naphthoquinone Derivatives

The modification of the 1,4-naphthoquinone core, particularly at the C2 and C3 positions, is a common strategy to modulate its physicochemical properties and enhance its pharmacological effects. nih.govmdpi.com The introduction of sulfur-containing functional groups, such as thioethers, has proven to be a particularly effective approach. nih.govmdpi.com The incorporation of sulfur atoms into the naphthoquinone structure can significantly influence the molecule's electronic properties, which in turn affects its biological activity. mdpi.com

Thioether derivatives of naphthoquinones have demonstrated a range of biological activities, including notable antifungal, antibacterial, and anticancer effects. nih.govsemanticscholar.orgmdpi.com For example, studies on thio-derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have revealed that the introduction of a thiophenyl moiety can enhance antiplatelet activity, a crucial factor in the treatment of thrombosis. frontiersin.orgresearchgate.net The nature and position of substituents on the arylthio group can further fine-tune this activity. frontiersin.orgresearchgate.net Similarly, combining the 1,4-naphthoquinone pharmacophore with a 2-chloroethylthio group has been shown to improve anticancer properties in prostate cancer cell lines. mdpi.com

The synthesis of these sulfur-containing derivatives often involves the nucleophilic substitution of halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone. semanticscholar.orgmorressier.com This versatile precursor readily reacts with various sulfur nucleophiles. nih.govsemanticscholar.org Michael addition reactions are another common synthetic route. nih.govmorressier.com The resulting thioether derivatives often exhibit distinct electrochemical and chromic properties. morressier.com For instance, some thioether derivatives show solvatochromism (a change in color with the polarity of the solvent) and thermochromism (a change in color with temperature), indicating their potential use in sensor and material applications. morressier.com

Specific Focus on 2,3-Bis(methylthio)-1,4-naphthalenedione: A Compound of Academic Interest

Within the broad class of thioether naphthoquinones, This compound (CAS No. 55699-85-9) represents a specific compound of academic interest. thsci.combiosynth.comclearsynth.com This molecule features two methylthio (-SCH₃) groups substituted at the C2 and C3 positions of the 1,4-naphthoquinone core. Its structure is derived from the systematic replacement of two substituents, typically halogens, from a precursor like 2,3-dichloro-1,4-naphthoquinone through reaction with a sulfur nucleophile. morressier.com

The synthesis of bis-thioether products like this compound can be achieved through a Michael-type reaction, for instance, by using a base such as cesium carbonate in a suitable solvent. morressier.com The presence of two thioether groups is expected to significantly modulate the electronic and redox properties of the parent naphthoquinone ring. mdpi.com While extensive biological data on this specific compound is not widely published in mainstream literature, its structural relationship to other biologically active mono- and bis-thioether naphthoquinones suggests it is a candidate for investigation in medicinal chemistry. morressier.comfrontiersin.orgsmolecule.com Its symmetrical structure and the presence of sulfur atoms also make it an interesting subject for studies in electrochemistry and materials science, exploring how these specific substituents influence properties like reduction potentials and intermolecular interactions in the solid state. morressier.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Naphthoquinone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1,4-Naphthoquinone wikipedia.org | 130-15-4 | C₁₀H₆O₂ | 158.15 |

| This compound thsci.com | 55699-85-9 | C₁₂H₁₀O₂S₂ | 250.34 |

Table 2: Examples of Biological Activities of Substituted 1,4-Naphthoquinone Derivatives

| Derivative Class/Example | Biological Activity | Reference |

| Anilino-naphthoquinones | Anticancer, Antibacterial, Antifungal | nih.gov |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Antiplatelet | frontiersin.orgresearchgate.net |

| (2-Chloroethylthio)-1,4-naphthoquinones | Anticancer (Prostate Cancer) | mdpi.com |

| Juglone (5-hydroxy-1,4-naphthoquinone) | Antibacterial, Antifungal, Cytotoxic | mdpi.comnih.gov |

| Lapachol | Anticancer | nih.govmdpi.com |

| Menadione (Vitamin K3) | Anticancer | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-bis(methylsulfanyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEAIJHYQCGCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)C2=CC=CC=C2C1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326067 | |

| Record name | 2,3-Bis(methylthio)-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55699-85-9 | |

| Record name | 2,3-Bis(methylthio)-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55699-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(methylthio)-1,4-naphthalenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055699859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55699-85-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(methylthio)-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2,3 Bis Methylthio 1,4 Naphthalenedione

Investigation of Functional Group Transformations at the Thioether Positions

The thioether moieties at the C2 and C3 positions of the naphthoquinone scaffold are key sites for functional group transformations, most notably through oxidation reactions. The sulfur atoms can be selectively oxidized to sulfoxides and subsequently to sulfones, depending on the reaction conditions and the oxidizing agent employed.

A common and environmentally benign method for the oxidation of sulfides to sulfoxides is the use of hydrogen peroxide, often in the presence of an acid catalyst like glacial acetic acid. nih.govresearchgate.net This method is known for its high selectivity, minimizing the overoxidation to sulfones. For the complete oxidation of sulfides to sulfones, stronger oxidizing conditions or different catalytic systems can be utilized. organic-chemistry.org For instance, reagents like urea-hydrogen peroxide adducts have been shown to efficiently oxidize sulfides directly to sulfones. organic-chemistry.org

The stepwise oxidation of related sulfur-containing aromatic compounds, such as thiophene (B33073) derivatives, has been studied in detail. nih.gov The conversion of a sulfide (B99878) to a sulfoxide (B87167) is generally facilitated by electron-donating groups on the aromatic ring, as this increases the nucleophilicity of the sulfur atom towards the electrophilic oxidant. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov These principles can be extrapolated to predict the reactivity of the thioether groups in 2,3-bis(methylthio)-1,4-naphthalenedione.

Table 1: Oxidation Reactions of Thioethers

| Starting Material | Reagent | Product | Reference |

| Sulfide | Hydrogen Peroxide / Acetic Acid | Sulfoxide | nih.govresearchgate.net |

| Sulfide | Urea-Hydrogen Peroxide | Sulfone | organic-chemistry.org |

| Thiophene | Hydrogen Peroxide / CH₃ReO₃ | Thiophene Oxide | nih.gov |

| Thiophene Oxide | Hydrogen Peroxide / CH₃ReO₃ | Thiophene Dioxide (Sulfone) | nih.gov |

Synthesis of Novel Analogues and Homologues of this compound

The synthesis of novel analogues and homologues of this compound can be achieved by modifying the substituents at the 2 and 3 positions of the 1,4-naphthoquinone (B94277) core. A common precursor for these syntheses is 2,3-dichloro-1,4-naphthoquinone, which readily undergoes nucleophilic substitution reactions with various thiols, amines, and other nucleophiles.

Homologues of this compound, with longer alkylthio chains, can be synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with the corresponding alkanethiols. researchgate.net For example, the reaction with butanethiol would yield 2,3-bis(butylthio)-1,4-naphthalenedione.

The synthesis of analogues involves the introduction of different functional groups. For instance, reaction with aryl thiols leads to the formation of 2,3-bis(arylthio)-1,4-naphthalenedione derivatives. frontiersin.org Furthermore, one of the methylthio groups can be selectively replaced by an amino group to generate 2-amino-3-methylthio-1,4-naphthalenedione analogues. This can be achieved by reacting 2-chloro-3-methylthio-1,4-naphthoquinone with a suitable amine. The synthesis of a variety of 2-amino-1,4-naphthoquinone derivatives has been reported, highlighting the versatility of this synthetic approach. nih.govrsc.org

Moreover, libraries of 2,3-disubstituted-1,4-naphthoquinones have been synthesized to explore their biological activities, demonstrating the wide range of possible modifications. nih.govnih.gov These synthetic strategies allow for the fine-tuning of the electronic and steric properties of the molecule.

Table 2: Synthesis of 1,4-Naphthoquinone Analogues

| Starting Material | Reagent(s) | Product Type | Reference |

| 2,3-Dichloro-1,4-naphthoquinone | Alkanethiol | 2,3-Dialkylthio-1,4-naphthalenedione | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Arylthiol | 2-Arylthio-3-hydroxy-1,4-naphthalenedione | frontiersin.org |

| 1,4-Naphthoquinone | Amine / BiCl₃ | 2-Amino-1,4-naphthoquinone | rsc.org |

| 2,3-Dichloro-1,4-naphthoquinone | Substituted Anilines | 2-Anilino-3-chloro-1,4-naphthoquinone (B86639) | nih.gov |

Redox Chemistry of this compound

The redox behavior of this compound is a characteristic feature of the 1,4-naphthoquinone scaffold. Naphthoquinones are known to undergo reversible two-electron reduction to the corresponding hydroquinone (B1673460). nih.gov This redox cycling capability is central to their chemical and biological functions.

The electrochemical properties of substituted naphthoquinones have been investigated using techniques such as cyclic voltammetry. nih.govresearchgate.net These studies reveal that the redox potential of the quinone is significantly influenced by the nature of the substituents at the 2 and 3 positions. Electron-donating groups, such as the methylthio groups, are expected to lower the reduction potential, making the quinone easier to reduce compared to the unsubstituted 1,4-naphthoquinone.

Electrophilic and Nucleophilic Substitution Patterns on the Naphthoquinone Core

The naphthoquinone core of this compound possesses a dual reactivity. The quinone ring is electron-deficient and thus susceptible to nucleophilic attack, while the benzene (B151609) ring can undergo electrophilic aromatic substitution.

Nucleophilic Substitution: The electron-withdrawing nature of the two carbonyl groups makes the double bond of the quinone ring highly electrophilic. nih.gov This facilitates nucleophilic addition reactions, particularly Michael-type additions. nih.gov Nucleophiles such as amines and thiols can add to the C2 or C3 positions, although in the case of this compound, these positions are already substituted. However, displacement of one of the methylthio groups by a strong nucleophile is a plausible reaction pathway, leading to the formation of new analogues. nih.govresearchgate.net

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,3-Bis(methylthio)-1,4-naphthalenedione by providing information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two main sets of signals. The six protons of the two equivalent methylthio (-SCH₃) groups would appear as a sharp singlet. Based on data from analogous compounds containing methylthio groups, this singlet is predicted to be in the range of δ 2.0–2.7 ppm. The remaining four protons are part of the naphthalene (B1677914) ring system. These aromatic protons form a symmetric AA'BB' spin system, which appears as two distinct multiplets. Protons H-5 and H-8 are chemically equivalent, as are protons H-6 and H-7. Referencing data for similar 1,4-naphthoquinone (B94277) structures, the multiplet for H-5/H-8 is expected around δ 8.0-8.2 ppm, while the multiplet for H-6/H-7 would be found slightly upfield, around δ 7.7-7.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms. Due to the molecule's symmetry, six distinct carbon signals are anticipated. The two carbonyl carbons (C-1 and C-4) are expected to resonate significantly downfield, typically in the range of δ 175-185 ppm, a characteristic feature of quinone systems. The carbons directly bonded to the sulfur atoms (C-2 and C-3) would appear around δ 145-150 ppm. The two equivalent methyl carbons of the -SCH₃ groups would produce a signal in the upfield region, typically between δ 15-25 ppm. The remaining four aromatic carbons would give two signals: one for the bridgehead carbons (C-4a and C-8a) and another for the carbons bearing protons (C-5/C-8 and C-6/C-7), with predicted shifts between δ 125-135 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -SCH₃ | ¹H | 2.0 - 2.7 | Singlet (s) |

| H-5, H-8 | ¹H | 8.0 - 8.2 | Multiplet (m) |

| H-6, H-7 | ¹H | 7.7 - 7.9 | Multiplet (m) |

| C-1, C-4 | ¹³C | 175 - 185 | - |

| C-2, C-3 | ¹³C | 145 - 150 | - |

| C-4a, C-8a | ¹³C | 130 - 135 | - |

| C-5, C-8 | ¹³C | 126 - 128 | - |

| C-6, C-7 | ¹³C | 133 - 135 | - |

| -SCH₃ | ¹³C | 15 - 25 | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Naphthoquinone Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent absorption bands are associated with the carbonyl (C=O) groups of the quinone ring. These typically appear as strong, sharp peaks in the region of 1650-1680 cm⁻¹. The presence of aromatic C=C bonds within the naphthalene skeleton gives rise to several characteristic absorption bands, usually found between 1560 and 1600 cm⁻¹. nist.govchemicalbook.com Additionally, C-H stretching vibrations from the aromatic rings and the methyl groups are expected just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. The C-S stretching vibrations are generally weaker and appear at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems like naphthoquinones. The spectrum of this compound is expected to be dominated by the naphthoquinone chromophore. It would likely exhibit multiple absorption bands. Strong absorptions corresponding to π→π* transitions of the aromatic system are predicted to occur at shorter wavelengths, typically around 250-270 nm. researchgate.net A weaker, broad absorption band at a longer wavelength, often around 330-340 nm, can be attributed to the n→π* transition of the carbonyl groups. researchgate.net The presence of the sulfur atoms as auxochromes may cause a slight bathochromic (red) shift of these absorption maxima compared to the unsubstituted 1,4-naphthoquinone.

Table 2: Characteristic IR and UV-Vis Absorption Data for Naphthoquinones

| Technique | Vibration/Transition | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | C=O Stretch (Quinone) | 1650 - 1680 |

| IR | C=C Stretch (Aromatic) | 1560 - 1600 |

| IR | C-S Stretch | 600 - 800 |

| UV-Vis | π→π* Transition | ~250 - 270 |

| UV-Vis | n→π* Transition | ~330 - 340 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₀O₂S₂.

High-resolution mass spectrometry (HRMS) would confirm the exact molecular mass. The calculated monoisotopic mass is 250.01222 Da. guidechem.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z = 250. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 235, or the loss of a thiomethyl radical (•SCH₃) to yield a fragment at m/z = 203. Further fragmentation might include the sequential loss of carbon monoxide (CO) molecules from the quinone ring, a common fragmentation pathway for quinones.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 250 | [C₁₂H₁₀O₂S₂]⁺• | Molecular Ion (M⁺•) |

| 235 | [M - CH₃]⁺ | Loss of a methyl radical |

| 203 | [M - SCH₃]⁺ | Loss of a methylthio radical |

| 175 | [M - SCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Analysis of related naphthoquinone structures suggests that the naphthalene-1,4-dione core would be largely planar. nih.gov Crystallographic analysis would confirm this planarity and reveal the exact conformation of the two methylthio substituents relative to the ring. Key structural parameters that would be determined include the C-S bond lengths and the C-S-C bond angles of the methylthio groups. Furthermore, the analysis would elucidate the intermolecular packing in the crystal lattice, identifying any significant non-covalent interactions such as π-π stacking between the aromatic rings or C-H···O hydrogen bonds, which govern the solid-state properties of the material. Related compounds are known to crystallize in common space groups like triclinic (P-1) or monoclinic (P2₁/c). nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology Studies in Applied Contexts

Scanning Electron Microscopy (SEM) is a technique used to generate high-resolution images of the surface of a sample, providing information about its topography and morphology. While not a primary tool for molecular structure elucidation, SEM is crucial in materials science contexts where this compound might be used.

For instance, if the compound is incorporated as a pigment or an additive into a polymer matrix, SEM could be used to visualize its dispersion and distribution. It could reveal whether the compound forms aggregates or is uniformly distributed, which is critical for the final properties of the material. In another application, if the compound is deposited as a thin film on a substrate for use in an electronic device or sensor, SEM would be essential for characterizing the quality of the film, such as its thickness, uniformity, and the presence of any defects like cracks or pinholes. The technique provides the microstructural information necessary to correlate the synthesis and processing of the material with its ultimate performance.

Computational and Theoretical Investigations of 2,3 Bis Methylthio 1,4 Naphthalenedione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com By calculating the electron density, DFT methods can predict a wide range of molecular properties. For derivatives of 1,4-naphthoquinone (B94277), DFT is employed to understand how substituents, like the methylthio groups in 2,3-bis(methylthio)-1,4-naphthalenedione, influence the molecule's fundamental chemical characteristics. mdpi.comnih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For naphthoquinone derivatives, DFT calculations are used to determine these energy values, which helps in predicting their reactivity. nih.govresearchgate.net While specific experimental or calculated values for this compound are not widely published, analysis of related compounds shows that DFT methods, such as B3LYP, are standard for these predictions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Naphthoquinone Analogue

This table presents example data for a related coumarin (B35378) derivative to illustrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.

| Parameter | Energy (eV) |

| EHOMO | -6.6496 |

| ELUMO | -2.2599 |

| Energy Gap (ΔE) | 4.3897 |

Source: Data derived from theoretical analysis of a comparable heterocyclic compound. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity profile. These descriptors provide a theoretical basis for understanding a molecule's behavior in chemical reactions. researchgate.net

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical change.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile.

Local reactivity descriptors, often determined using methods like Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.gov For the 1,4-naphthoquinone core, these calculations can identify which atoms are most likely to participate in reactions such as Michael additions or nucleophilic substitutions. smolecule.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

This table demonstrates the types of descriptors calculated from theoretical studies. The values are illustrative and based on general principles described in the literature. researchgate.net

| Descriptor | Formula | Significance |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Chemical Softness (S) | 1 / (2η) | Ease of reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile |

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For compounds based on the 1,4-naphthoquinone scaffold, docking studies have been used to explore their potential as inhibitors of various enzymes and proteins involved in cancer, bacterial infections, and parasitic diseases. nih.govmdpi.com

Simulations involving 1,4-naphthoquinone derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For this compound, docking studies could be employed to investigate its binding affinity with targets like NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells, or trypanothione (B104310) reductase, a vital enzyme in protozoan parasites. mdpi.commdpi.com Molecular dynamics simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into its stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

QSAR studies on 1,4-naphthoquinone derivatives have successfully identified key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their anticancer and antimalarial activities. nih.govnih.gov For instance, a QSAR model might reveal that increasing the electrophilicity at a certain position while maintaining a specific molecular shape enhances cytotoxicity against a particular cancer cell line.

Although no specific QSAR models for this compound are currently documented in the searched literature, the methodology remains highly relevant. A QSAR study on a series of its analogues could be performed by systematically modifying the substituents on the naphthoquinone ring and correlating these structural changes with observed biological activity. Such a model would be invaluable for the rational, in silico design of novel derivatives with improved therapeutic potential. researchgate.net

Biological Activities and Pharmacological Potential of 2,3 Bis Methylthio 1,4 Naphthalenedione and Its Derivatives

Antineoplastic and Cytotoxic Effects of 2,3-Bis(methylthio)-1,4-naphthalenedione

The 1,4-naphthoquinone (B94277) scaffold is a core component of various biologically active compounds and has attracted significant interest in the development of novel antitumor agents. Derivatives containing sulfur atoms, such as this compound, are a subject of medicinal chemistry programs aimed at discovering new molecules with cytotoxic activity. The introduction of nitrogen and/or sulfur atoms into the 1,4-naphthoquinone structure has been shown to result in anticancer properties. mdpi.com

Research into a series of 2,3-bis-arylsulfanyl- nih.govnih.govnaphthoquinones, which are closely related to this compound, has demonstrated their antiproliferative activity. These compounds were evaluated for their effects on human cervical cancer (HeLa) cells. Among the synthesized derivatives, compounds designated as 3a (2,3-Bis-(4-chlorophenylsulfanyl)- nih.govnih.govnaphthoquinone) and 3b (2,3-Bis-(4-methoxyphenylsulfanyl)- nih.govnih.govnaphthoquinone) were identified as the most potent in terms of antiproliferative and cell-killing ability.

In the presence of these compounds, HeLa cells exhibited morphological changes, including rounding and detachment from the culture surface, which are indicative of cytotoxic effects. While specific IC50 values were not detailed in the study's abstract, the pronounced activity of these sulfur-containing derivatives highlights the potential of this chemical class as a source of new anticancer leads. Other studies on different 2,3-disubstituted-1,4-naphthoquinones have also reported cytotoxic effects against various cancer cell lines, including murine fibroblasts and human prostate cancer lines. nih.govresearchgate.net

Table 1: In Vitro Antiproliferative Effects of 2,3-Bis-arylsulfanyl- nih.govnih.govnaphthoquinone Derivatives on HeLa Cells

| Compound | Derivative Structure | Observed Effect on HeLa Cells | Potency |

|---|---|---|---|

| 3a | 2,3-Bis-(4-chlorophenylsulfanyl)- nih.govnih.govnaphthoquinone | Pronounced antiproliferative and cell-killing ability; induced cell rounding and detachment. | Most Potent |

| 3b | 2,3-Bis-(4-methoxyphenylsulfanyl)- nih.govnih.govnaphthoquinone | Pronounced antiproliferative and cell-killing ability; induced cell rounding and detachment. | Most Potent |

The cytotoxic effects of 1,4-naphthoquinone derivatives are generally attributed to a multifactorial mechanism of action. The primary mechanisms involve the compound's electrophilicity and its ability to undergo redox cycling. mdpi.com

The electrophilic nature of the 1,4-naphthoquinone core allows these molecules to act as alkylating agents. nih.gov They can form covalent bonds with biological nucleophiles, such as the thiol groups of proteins and nucleophilic sites within DNA. mdpi.com This interaction can lead to DNA damage and interfere with replication and transcription processes. Alkylating agents are known to attack various positions in DNA, with O-alkylations being particularly mutagenic and cytotoxic. mdpi.com The reaction often proceeds via a Michael addition, where a nucleophile attacks one of the carbon atoms of the α,β-unsaturated carbonyl system in the quinone ring.

A hallmark of naphthoquinone cytotoxicity is the generation of reactive oxygen species (ROS). nih.gov These compounds can participate in redox cycling, a process where the quinone is reduced to a semiquinone radical or a hydroquinone (B1673460) by cellular reductases like NADPH-cytochrome P450 reductase. mdpi.comnih.gov This reduced form can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing superoxide radicals (O₂⁻). This cycle can repeat, leading to the continuous production of ROS, including superoxide, hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). nih.govmdpi.com The resulting accumulation of ROS overwhelms the cell's antioxidant defenses, causing oxidative stress, which damages cellular macromolecules like lipids, proteins, and DNA, ultimately triggering cell death pathways. nih.govnih.gov Studies on various 2,3-disubstituted-1,4-naphthoquinones confirm that cytotoxic compounds in this class induce ROS formation. nih.gov

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. Inhibition of these enzymes is a key mechanism for many established anticancer drugs. mdpi.com Several 1,4-naphthoquinone derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govkoreascience.kr For example, certain naphthoquinones bearing at least one phenolic hydroxyl group are potent topoisomerase I inhibitors. nih.gov Another novel naphthoquinone adduct, TU100, was found to be a dual inhibitor of topoisomerase I and II, acting through a mechanism that does not involve DNA intercalation. nih.gov By inhibiting these enzymes, the compounds can introduce or stabilize DNA strand breaks, leading to genomic instability and the induction of apoptosis in cancer cells.

Mitochondria are a primary target for the cytotoxic action of naphthoquinones. These compounds can interfere with mitochondrial bioenergetics by inhibiting key enzyme complexes of the electron transport chain, such as Complex I (NADH-oxidase). nih.gov This disruption leads to impaired ATP production and can also enhance the production of mitochondrial ROS. Furthermore, some naphthoquinone derivatives can induce mitochondrial swelling. nih.govnih.gov This is often linked to the induction of the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane. The MPT dissipates the mitochondrial membrane potential, leading to swelling, the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. nih.gov The interaction with mitochondrial sulfhydryl groups is considered mandatory in the swelling process induced by some 2,3-disubstituted naphthoquinones. nih.gov

Mechanistic Investigations of Cytotoxicity

Inhibition of Nucleic Acid and Protein Biosynthesis

The 1,4-naphthoquinone scaffold is a key feature in compounds that exhibit a range of biological activities, including the ability to interfere with the fundamental cellular processes of nucleic acid and protein biosynthesis. While specific studies on this compound are limited, the mechanisms of related naphthoquinone derivatives provide insight into its potential actions. Generally, naphthoquinones are recognized for their capacity to induce DNA damage and inhibit proteins crucial for DNA replication.

One of the proposed mechanisms for the cytotoxic action of naphthoquinones involves targeting DNA. For instance, hybrid molecules containing a 1,4-naphthoquinone core and a 2-chloroethylthio moiety have been shown to target DNA through the irreversible alkylation of guanine residues nih.gov. This action disrupts the DNA structure and can halt replication and transcription. Furthermore, certain compounds within the broader quinone class are known to inhibit bacterial topoisomerases, enzymes essential for managing DNA topology during replication, transcription, and repair nih.gov. Although not directly demonstrated for this compound, this represents a plausible mechanism of action. The structural similarity of some derivatives to purines suggests they might act as competitors in the biosynthesis of nucleic acids and proteins, leading to cell death nih.gov.

Modulation of Intracellular ATP Levels and Enzyme Activities

The pharmacological potential of 1,4-naphthoquinone derivatives is frequently linked to their ability to modulate cellular energy metabolism and enzyme functions. A significant mechanism is the targeting of mitochondria, the primary sites of ATP synthesis. Research on various 1,4-naphthoquinone derivatives has demonstrated their capacity to induce mitochondrial membrane depolarization, suggesting a direct impact on mitochondrial function and, consequently, on intracellular ATP levels nih.gov. Studies on closely related 1,4-naphthoquinone-2,3-bis-sulfide analogues have shown that they can induce apoptosis through a mitochondrial pathway, which inherently involves the modulation of cellular energy status nih.gov.

Beyond their effects on mitochondria, naphthoquinones are known to inhibit a variety of key cellular enzymes. For example, 1,4-naphthoquinone has been identified as a potent inhibitor of IRAK1 kinase, an enzyme involved in inflammatory cytokine production nih.gov. Other derivatives, such as NSC 95397 (2,3-bis-[(2-hydroxyethyl)thio]-1,4-naphthoquinone), act as inhibitors of enzymes like mitogen-activated protein kinase kinase 7 (MKK7) and cell division cycle 25 (Cdc25) phosphatases, which are critical for intracellular signaling and can contribute to tumorigenesis nih.gov. The substitution pattern at the 2 and 3 positions of the naphthoquinone scaffold is crucial for this inhibitory activity, with sulfur-containing side chains proving to be an effective scaffold for MKK7 inhibitor development nih.gov.

Table 1: Enzyme Inhibitory Activity of Selected Naphthoquinone Derivatives This table presents data for related naphthoquinone compounds to illustrate the potential enzymatic inhibitory activities of the class, as specific data for this compound is not available.

| Compound Class | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone | IRAK1 Kinase | IC50: 914 nM | nih.gov |

| 2,3-bis-[(2-hydroxyethyl)thio]-1,4-naphthoquinone (NSC 95397) | MKK7 | Kd: 1.1 µM | nih.gov |

| 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid | MKK7 | Kd: 230 nM | nih.gov |

Efficacy Against Specific Cancer Cell Lines (e.g., Sarcoma 180, PC-3, SKOV-3, MCF-7, Jurkat)

Derivatives of 1,4-naphthoquinone have demonstrated significant cytotoxic and antiproliferative effects across a wide array of cancer cell lines. The specific substitution at the 2 and 3 positions plays a critical role in determining the potency and selectivity of these compounds.

Sarcoma 180: While direct studies on this compound against Sarcoma 180 are not prominent in recent literature, earlier research has established the activity of substituted 1,4-naphthoquinones against this particular cancer line in murine models.

PC-3 (Prostate Cancer): The 1,4-naphthoquinone-2,3-bis-sulfide series of compounds, which are structurally analogous to this compound, have shown notable efficacy against the PC-3 human prostate cancer cell line. These compounds exhibited potent cytostatic effects with GI50 values (the concentration causing 50% growth inhibition) ranging from 5.51 to 8.53 µM nih.gov. Other studies on different derivatives have also confirmed cytotoxic effects against PC-3 cells semanticscholar.org.

SKOV-3 (Ovarian Cancer): Various 1,4-naphthoquinone derivatives have been evaluated for their anticancer activity against ovarian cancer cells. For instance, certain 2-amino-substituted-1,4-naphthoquinone derivatives displayed potent cytotoxic activity against SKOV-3 cells, with some compounds showing IC50 values below 10 µM elsevierpure.com. Other non-naphthoquinone compounds have also been shown to inhibit SKOV-3 cell viability and induce apoptosis nih.govmdpi.com.

MCF-7 (Breast Cancer): The MCF-7 breast adenocarcinoma cell line has been a common target for evaluating the efficacy of naphthoquinone derivatives. One study found that a 1,4-naphthoquinone-2,3-bis-sulfide compound induced cell death in MCF-7 cells through apoptosis, which was confirmed by the activation of caspases 3/7 nih.gov. Further research on other derivatives containing a phenylaminosulfanyl moiety also demonstrated remarkable cytotoxic activity against MCF-7 cells, inducing apoptosis and arresting the cell cycle at the G1 phase kaist.ac.kr. The synthesis of naphthalene (B1677914) based-symmetrical diselenides has also yielded compounds with cytotoxic activity against MCF-7 cells .

Jurkat (T-cell Leukemia): A study on thiopyrano[2,3-d]thiazoles derived from 1,4-naphthoquinone revealed that one such derivative exhibited a pronounced cytotoxic effect against Jurkat T-leukemia cells, with a half-maximal inhibitory concentration (IC50) of 0.76 µM dmed.org.ua.

Table 2: Cytotoxic Activity of 1,4-Naphthoquinone Derivatives Against Various Cancer Cell Lines

| Cell Line | Compound Class | Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| PC-3 (Prostate) | 1,4-Naphthoquinone-2,3-bis-sulfides | GI50 | 5.51 - 8.53 | nih.gov |

| SKOV-3 (Ovarian) | 2-Amino-substituted-1,4-naphthoquinones | IC50 | < 10 | elsevierpure.com |

| MCF-7 (Breast) | 1,4-Naphthoquinone-2,3-bis-sulfides | - | Induces apoptosis | nih.gov |

Antimicrobial Efficacy

Antibacterial Activity (e.g., against Staphylococcus aureus, Micrococcus luteus)

The 1,4-naphthoquinone framework is present in many compounds exhibiting significant antibacterial properties. Derivatives of 2,3-disubstituted-1,4-naphthoquinones have been investigated for their activity against various bacterial strains.

Staphylococcus aureus: This Gram-positive bacterium is a common target for novel antimicrobial agents. Studies on 2-(butylthio)-3-chloronaphthalene-1,4-dione and its derivatives have shown that these compounds possess superior activity against S. aureus researchgate.net. The presence of thioether substituents on the naphthoquinone ring appears to be favorable for antibacterial action.

Micrococcus luteus: This Gram-positive bacterium has also been used to screen for antibacterial activity. While specific data for this compound is scarce, various marine isolates of Micrococcus luteus are themselves producers of pigments with antibacterial properties against pathogenic bacteria researchgate.netactascientific.com.

Antifungal Activity

The 2,3-disubstitution pattern on the 1,4-naphthoquinone ring is considered important for enhancing antifungal activity nih.gov. Research on 2,3-bis(arylthio)-5-hydroxy-/5-methoxy-1,4-naphthoquinones, which are structurally related to this compound, has demonstrated good activity against Candida albicans and Candida tropicalis nih.gov. Another study on a series of 2,3-disubstituted-1,4-naphthoquinones also reported their evaluation for antifungal activities ias.ac.inresearchgate.net. The primary mechanism of action for some of these derivatives is believed to involve the disruption of fungal membrane permeability, leading to the leakage of essential intracellular components nih.gov.

Antituberculosis Activity, including against Multi-Drug Resistant Mycobacterium tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health issue, exacerbated by the rise of multi-drug resistant (MDR) strains mdpi.com. Naphthoquinones have emerged as a promising class of compounds in the search for new anti-tuberculosis drugs nih.gov.

Several studies have confirmed the potential of 1,4-naphthoquinone derivatives against M. tuberculosis. These compounds have shown inhibitory activity against both pan-susceptible and mono-resistant strains of the bacterium nih.gov. The mechanism of action for some antitubercular agents involves the inhibition of key enzymes like InhA, which is crucial for the synthesis of the mycobacterial cell wall nih.govmdpi.com. While direct evidence for this compound is not yet widely published, the consistent activity of various substituted naphthoquinones suggests that this structural class is a valuable scaffold for the development of new therapeutics against both drug-sensitive and resistant forms of tuberculosis nih.govthaiscience.inforesearchgate.net.

Table 3: Antimicrobial Activity of Selected 1,4-Naphthoquinone Derivatives

| Organism | Compound Class | Activity Noted | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2-(butylthio)-3-chloronaphthalene-1,4-dione derivatives | Superior antibacterial activity | researchgate.net |

| Candida albicans | 2,3-bis(arylthio)-1,4-naphthoquinones | Good antifungal activity | nih.gov |

Antiviral Properties, including Anti-HIV Activity

The broad biological activities of naphthoquinones have prompted investigations into their antiviral potential. While direct studies on the antiviral properties of this compound are not extensively documented in publicly available research, the activity of related 2,3-disubstituted-1,4-naphthoquinone derivatives suggests that this class of compounds holds promise in the development of novel antiviral agents.

Derivatives of 2,3-dichloro-1,4-naphthoquinone have been a focal point of synthetic efforts to generate compounds with a range of biological activities, including anti-HIV properties semanticscholar.org. The core structure of 1,4-naphthoquinone is a recognized scaffold in the design of compounds with potential therapeutic applications, and its derivatives have been shown to exhibit a variety of biological actions, including antiviral effects mdpi.com.

Research into other 2,3-disubstituted naphthoquinones has revealed antiviral activity against various viruses. For instance, certain hydroxyquinones have demonstrated antiviral activity mdpi.com. Furthermore, some 1,4-naphthoquinone derivatives have been reported to possess antiviral properties among a spectrum of pharmacological effects nih.gov. The incorporation of different substituents at the 2 and 3 positions of the naphthoquinone ring can significantly modulate the biological activity of the resulting molecule. This principle is a cornerstone of medicinal chemistry and has been applied to the development of various therapeutic agents.

While specific data for this compound is not available, the existing body of research on related compounds provides a strong rationale for its investigation as a potential antiviral agent. Further studies are warranted to elucidate the specific antiviral profile of this compound and to determine its potential efficacy against a range of viruses, including HIV.

Antiparasitic and Antimalarial Applications

The 1,4-naphthoquinone scaffold is a well-established pharmacophore in the development of antiparasitic and antimalarial drugs. A number of derivatives have shown significant activity against various parasites, including Plasmodium falciparum, the causative agent of malaria, and other protozoan parasites.

Studies on 2-hydroxy-1,4-naphthoquinone derivatives with 3-alkyldiarylether groups have demonstrated their inhibitory activity against Plasmodium falciparum malariaworld.org. This highlights the importance of the substitution pattern at the 2 and 3 positions of the naphthoquinone ring for antimalarial efficacy. Similarly, a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives synthesized via the Mannich reaction exhibited significant in-vitro antimalarial activity nih.gov. One such derivative with an n-butyl substituted aminomethyl group showed the best biological profile nih.gov.

Furthermore, 1,2,3-triazole-naphthoquinone conjugates have been synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum researchgate.net. Some of these conjugates displayed potent activity researchgate.net. The investigation of 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives has also shown promise for antimalarial activity in both in vitro and in vivo models nih.gov.

In the broader context of antiparasitic applications, bis-naphthoquinone derivatives have been tested for their activity against parasites such as Toxoplasma gondii and Trypanosoma brucei d-nb.infonih.gov. Certain derivatives displayed selective activity against Leishmania major amastigotes d-nb.infonih.gov. The antiparasitic potential of 1,4-naphthoquinone derivatives has also been explored through in silico methods against Chagas and Leishmaniasis diseases nih.gov. The toxicity of naphthoquinones to Plasmodium sp. is thought to be related to their interaction with the mitochondrial respiratory chain hilarispublisher.com.

While direct experimental data on the antiparasitic and antimalarial activity of this compound is limited, the extensive research on structurally related 2,3-disubstituted-1,4-naphthoquinones suggests that this compound could possess valuable antiparasitic properties. The presence of the two methylthio groups at the 2 and 3 positions may influence its interaction with parasitic targets, warranting further investigation.

Immunomodulatory and Anti-inflammatory Aspects

The potential of 2,3-disubstituted 1,4-naphthoquinones to modulate inflammatory and immune responses has been an area of active research. While specific studies on this compound are not prevalent, investigations into related compounds provide insights into the possible immunomodulatory and anti-inflammatory properties of this structural class.

A study on a series of 2,3-disubstituted 1,4-naphthoquinones, derived from the modification of 2-acetamido-3-chloro-1,4-naphthoquinone, revealed significant anti-inflammatory and antiallergic activities nih.gov. Specifically, 2-methoxy-3-chloro-1,4-naphthoquinone and 2-ethoxy-3-chloro-1,4-naphthoquinone demonstrated potent inhibitory effects on neutrophil and mast cell degranulation nih.gov. Additionally, 2-methoxy-1,4-naphthoquinone and 2-ethoxy-1,4-naphthoquinone were effective in inhibiting neutrophil superoxide formation nih.gov. These findings underscore the importance of the substituents at the 2 and 3 positions in determining the anti-inflammatory profile of these compounds.

Furthermore, a broader investigation of synthetic naphthalene derivatives identified compounds with significant anti-inflammatory activities researchgate.net. The study focused on the inhibitory effects of these compounds on the activation of neutrophils researchgate.net. This suggests that the naphthalene core, which is central to the structure of this compound, can serve as a scaffold for the development of anti-inflammatory agents.

The anti-inflammatory potential of naphthoquinone derivatives is also supported by research on novel short-chain 2,3-disubstituted naphthoquinones, which have shown protective effects in a murine model of colitis by alleviating inflammatory responses researchgate.net. Moreover, certain 1,4-naphthoquinone derivatives isolated from a mangrove-derived endophytic fungus exhibited anti-inflammatory activity by inhibiting nitric oxide production in macrophages nih.gov. One of these compounds was also found to reduce the mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov.

Given the demonstrated anti-inflammatory and immunomodulatory activities of various 2,3-disubstituted 1,4-naphthoquinones, it is plausible that this compound may also possess such properties. The methylthio groups at the 2 and 3 positions could influence its interaction with key targets in inflammatory pathways. However, dedicated experimental studies are necessary to confirm and characterize these potential effects.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The biological activity of 1,4-naphthoquinone derivatives is highly dependent on the nature and position of the substituents on the naphthoquinone ring. Structure-activity relationship (SAR) studies are therefore crucial for understanding the molecular features that govern their therapeutic effects and for the rational design of more potent and selective agents.

In the realm of antiparasitic and antimalarial agents, SAR studies have shown that modifications at the C-2 and C-3 positions can drastically alter the efficacy and selectivity of the compounds. For example, in a series of 3-substituted-2-hydroxy-1,4-naphthoquinones, the nature of the substituent at the C-3 position was found to be critical for their antimalarial activity nih.gov. The presence of a hydroxyl group at C-2 in conjunction with various substituents at C-3 has been a recurring theme in the design of potent antimalarial naphthoquinones malariaworld.orgnih.gov.

Regarding anti-inflammatory and immunomodulatory activities, SAR studies of 2,3-disubstituted 1,4-naphthoquinones have indicated that the electronic and steric properties of the substituents play a significant role. The observation that 2-alkoxy-3-chloro-1,4-naphthoquinones are potent inhibitors of degranulation, while 2-alkoxy-1,4-naphthoquinones are effective inhibitors of superoxide formation, suggests that different structural features are responsible for these distinct anti-inflammatory actions nih.gov.

The development of optimized biological profiles for 1,4-naphthoquinone derivatives relies on a thorough understanding of these SAR principles. The methylthio groups in this compound are relatively small and can influence the electronic properties of the quinone ring. Future SAR studies should focus on systematically varying the alkylthio chain length and exploring other thioether substituents at the 2 and 3 positions to elucidate their impact on antiviral, antiparasitic, and anti-inflammatory activities. Such studies will be instrumental in the development of novel therapeutic agents based on the 2,3-dithio-1,4-naphthalenedione scaffold.

Advanced Applications and Materials Science of 2,3 Bis Methylthio 1,4 Naphthalenedione

Electrochemical Applications of 2,3-Bis(methylthio)-1,4-naphthalenedione

The electrochemical nature of the 1,4-naphthoquinone (B94277) core is central to its utility in various applications. This reactivity is primarily associated with the ability of the quinone moiety to undergo reversible reduction-oxidation (redox) processes. mdpi.com

The redox properties of 1,4-naphthoquinone derivatives are frequently investigated using electrochemical methods like cyclic voltammetry. mdpi.comnih.gov This technique allows for the determination of standard redox potentials, which are crucial indicators of a compound's electron-accepting or -donating capabilities. nih.gov The fundamental redox process for a 1,4-naphthoquinone involves a two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). smolecule.com The potential at which this occurs is sensitive to the nature and position of substituents on the naphthoquinone ring.

Studies on various 1,4-naphthoquinone derivatives have demonstrated that their redox potentials can be systematically tuned. nih.gov For this compound, the electron-donating nature of the sulfur atoms in the methylthio groups is expected to influence the electronic environment of the quinone system, thereby affecting its redox potential. A correlation has been observed in some series of 1,4-naphthoquinone derivatives between their redox potentials and their biological inhibitory effects. nih.gov The electrochemical behavior of naphthoquinone derivatives can be studied in various media, with detailed analyses revealing the mechanisms of their redox processes. mdpi.com

There is growing interest in developing advanced energy storage systems, with sodium-ion batteries (SIBs) emerging as a promising alternative to lithium-ion technology. mdpi.com A key area of research is the development of novel electrode materials that can safely and reversibly intercalate sodium ions. mdpi.com Organic compounds, particularly those with stable redox centers like quinones, are being explored as potential active materials for battery electrodes.

The ability of the 1,4-naphthoquinone core to undergo reversible redox reactions makes it a candidate for such applications. In a battery context, the reduction and oxidation of the quinone moiety could correspond to the charge and discharge cycles. While specific studies on this compound for SIBs are not prominent, the broader class of quinone-containing compounds is under investigation. The theoretical specific capacity of electrode materials is a critical parameter, and researchers are exploring various compounds, including those with NASICON-type structures, to improve battery performance. mdpi.comrsc.org The open framework of some structures is generally considered beneficial for ionic conduction, a crucial property for battery performance. rsc.org

Potential in Photo-physical and Optical Devices

Naphthoquinone derivatives have been shown to possess interesting optical properties, suggesting their potential for use in photophysical and optical devices. rsc.org The color and photophysical behavior of these compounds are linked to their molecular structure, particularly the substituents on the naphthoquinone framework. rsc.orgresearchgate.net

Research on related compounds, such as 2-methyl-3-arylthio-1,4-naphthalenediones, has revealed properties like solvatochromism (color change depending on the solvent) and color polymorphism in the solid state. rsc.orgresearchgate.net These properties arise from changes in the electronic distribution within the molecule, influenced by its environment or crystal packing. The specific position of substituent groups can lead to varied optical characteristics. rsc.org For instance, some naphthoquinone pigments exhibit different colors and optical properties depending on the crystallization conditions. researchgate.net The synthesis of molecules containing multiple naphthoquinone units has also been explored, leading to materials with unique conformational polymorphs, each displaying a different color. researchgate.net These findings suggest that this compound could also exhibit tunable optical properties relevant for sensors, dyes, or other optical materials.

Role as Bioreductive Alkylating Agents

The concept of bioreductive activation is a key mechanism for the biological activity of many quinone-based compounds. nih.govnih.gov This process involves the enzymatic reduction of the quinone to a more reactive species, a hydroquinone, within the biological environment. nih.gov This hydroquinone can then undergo further transformation to generate a highly reactive alkylating agent, such as a quinone methide. nih.gov

Studies on the closely related compound 2,3-bis(chloromethyl)-1,4-napthoquinone (CMNQ) have shown that it acts as a bioreductive alkylating agent. nih.gov Its activation is thought to occur via the mitochondrial respiratory chain. nih.gov Once reduced, the resulting hydroquinone can form a quinone methide, which is a potent alkylating species capable of forming covalent bonds with crucial biological macromolecules like DNA, RNA, and proteins. nih.govnih.gov This alkylation disrupts cellular processes, such as DNA biosynthesis, leading to cytotoxic effects. nih.gov While this compound lacks the chloromethyl groups that act as good leaving groups in CMNQ, its 1,4-naphthoquinone core provides the necessary scaffold for potential bioreductive activation.

Development as Chemical Probes and Biological Tools (e.g., DNA Replication Inhibitors like NSC-95397)

Chemical probes are essential tools in molecular biology for investigating cellular pathways. The compound NSC-95397 is a well-known chemical probe and inhibitor of cell division cycle 25 (Cdc25) dual-specificity phosphatases, which are key regulators of the eukaryotic cell cycle. cellsignal.comnih.gov It is important to note that NSC-95397 is an alternate name for 2,3-bis[(2-Hydroxyethyl)thiol]-1,4-naphthoquinone, a structurally related but distinct molecule from this compound. cellsignal.com

NSC-95397 inhibits Cdc25A, Cdc25B, and Cdc25C with high potency, leading to cell cycle arrest and inhibition of cancer cell growth. cellsignal.commedchemexpress.com Furthermore, NSC-95397 has been identified as an inhibitor of mitogen-activated protein kinase phosphatase-1 (MKP-1). nih.govmedchemexpress.com Inhibition of MKP-1 by NSC-95397 leads to increased phosphorylation of ERK1/2, which can suppress proliferation and induce apoptosis in cancer cells. nih.gov This dual activity makes NSC-95397 a valuable tool for studying cancer biology. The shared 1,4-naphthoquinone core is the key pharmacophore responsible for this biological activity, highlighting the potential for other derivatives, including this compound, to be developed as biological tools.

| Inhibitory Activity of NSC-95397 | |

| Target | Inhibition Constant (Ki) |

| Cdc25A | 32 nM cellsignal.commedchemexpress.com |

| Cdc25B | 96 nM cellsignal.commedchemexpress.com |

| Cdc25C | 40 nM cellsignal.commedchemexpress.com |

Corrosion Inhibitive Properties

The use of organic compounds to inhibit the corrosion of metals, particularly in acidic environments, is a well-established strategy. bohrium.comscienceopen.com The effectiveness of these inhibitors often depends on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. bohrium.com

The molecular structure of this compound contains several features that suggest potential as a corrosion inhibitor. These include the aromatic naphthalene (B1677914) ring system, heteroatoms (sulfur and oxygen) with lone pairs of electrons, and a planar geometry. Such features facilitate adsorption onto metal surfaces. Many organic compounds containing sulfur, nitrogen, and oxygen atoms have been reported as effective corrosion inhibitors for metals like steel and aluminum in acidic solutions. bohrium.comnih.gov The mechanism involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal, leading to the formation of a stable, adsorbed layer. The inhibition efficiency of such compounds typically increases with concentration. bohrium.comscienceopen.com

Future Directions and Research Perspectives

Rational Design and Synthesis of Next-Generation Naphthoquinone Scaffolds

The synthesis of 2,3-disubstituted-1,4-naphthoquinones is a fertile ground for the generation of novel compounds with tailored biological activities. nih.govresearchgate.net Building upon the existing knowledge of 2,3-Bis(methylthio)-1,4-naphthalenedione, the rational design of next-generation scaffolds will focus on strategic structural modifications to enhance potency and selectivity. Key areas of exploration will include the variation of the sulfur-linked alkyl and aryl groups to modulate lipophilicity and steric interactions with biological targets. For instance, the synthesis of various 2/3-arylthio- and 2,3-bis(arylthio)-5-hydroxy-/5-methoxy-1,4-naphthoquinones has already demonstrated promising antifungal activities. nih.gov

Future synthetic strategies will likely involve multicomponent reactions and the use of advanced catalytic systems to create diverse libraries of analogues. mdpi.com The exploration of different substitution patterns on the naphthoquinone ring will also be crucial. For example, the introduction of hydroxyl or methoxy (B1213986) groups at the C-5 position has been shown to influence the antifungal properties of related arylthio derivatives. nih.gov Structure-activity relationship (SAR) studies will be integral to this process, guiding the design of compounds with improved pharmacological profiles. nih.govnih.gov

Table 1: Investigated Naphthoquinone Derivatives and Their Potential

| Compound Class | Investigated Activity | Key Findings | Reference |

| 2/3-Arylthio- and 2,3-Bis(arylthio)-5-hydroxy-/5-methoxy-1,4-naphthoquinones | Antifungal | Good activity against Candida albicans and C. tropicalis. nih.gov | nih.gov |

| 2,3-Didithiocarbamate-substituted naphthoquinones | Anticancer | Inhibits tumor cell proliferation by suppressing metabolism. nih.govnih.gov | nih.govnih.gov |

| 2-(Aryl/alkyl)thio-3-chloro-l,4-naphthoquinones | Antibacterial | Compound 3c showed the best activity against S. aureus. researchgate.net | researchgate.net |

| 2-Substituted amino-3-chloro-1,4-naphthoquinone derivatives | Anticancer | Compound 8 was most potent against HepG2, HuCCA-1, and A549 cell lines. nih.gov | nih.gov |

Exploration of Targeted Delivery Systems for this compound in Biomedical Applications

A significant hurdle in the therapeutic application of many naphthoquinone derivatives is their hydrophobicity, which can lead to poor bioavailability and off-target toxicity. To overcome these challenges, the development of targeted delivery systems for this compound is a critical area of future research. Encapsulation of this hydrophobic compound within nanocarriers such as liposomes and polymeric nanoparticles can enhance its solubility, prolong its circulation time, and enable targeted delivery to diseased tissues. nih.govresearchgate.netnih.govresearchgate.net

Liposomal formulations, which can entrap both hydrophilic and lipophilic drugs, are particularly promising. nih.gov The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate specific binding to receptors overexpressed on cancer cells, thereby increasing therapeutic efficacy and minimizing side effects. researchgate.nettaylorfrancis.com Future work will focus on optimizing the composition and characteristics of these delivery systems to ensure controlled drug release at the target site. The development of stimuli-responsive nanoparticles that release their payload in response to the specific microenvironment of a tumor (e.g., lower pH or specific enzymes) is also a promising avenue.

Integration of Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

To accelerate the discovery of novel and potent analogues of this compound, the integration of combinatorial chemistry with high-throughput screening (HTS) is essential. Combinatorial chemistry allows for the rapid synthesis of large and diverse libraries of related compounds from a common scaffold. austinpublishinggroup.com This approach, coupled with automated HTS, enables the efficient screening of these libraries for desired biological activities against a wide range of targets.

Future research will involve the development of solid-phase synthesis methods for 2,3-disubstituted naphthoquinones, which would be amenable to combinatorial approaches. The creation of "focused" libraries, where structural diversity is introduced around specific, promising pharmacophores, will be a key strategy. HTS assays will be designed to identify compounds with specific mechanisms of action, such as the inhibition of particular enzymes or the disruption of protein-protein interactions. This integrated approach will significantly streamline the drug discovery process, leading to the rapid identification of lead compounds for further development.

Advanced Mechanistic Studies of Biological Actions at the Molecular and Cellular Levels

A deep understanding of the molecular and cellular mechanisms of action of this compound is crucial for its development as a therapeutic agent. Naphthoquinones are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) via redox cycling and the alkylation of cellular nucleophiles. mdpi.comnih.gov Future studies will aim to elucidate the specific pathways modulated by this compound.

Research will focus on identifying the direct molecular targets of this compound. A study on a related 2,3-didithiocarbamate-substituted naphthoquinone revealed that it inhibits tumor cell proliferation by suppressing cellular metabolism, specifically by inhibiting the M2 isoform of pyruvate (B1213749) kinase (PKM2) and reducing ATP production. nih.govnih.gov It is plausible that this compound may share a similar mechanism. Advanced techniques such as proteomics and metabolomics will be employed to identify the proteins and metabolic pathways affected by the compound. Furthermore, the role of ROS in the compound's activity will be investigated, including its effects on mitochondrial function and the activation of cellular stress response pathways. mdpi.comnih.gov

Investigation of Novel Industrial and Technological Applications

Beyond its biomedical potential, this compound and its derivatives may possess properties suitable for various industrial and technological applications. The inherent color of many naphthoquinone compounds suggests their potential use as dyes. nih.govtandfonline.comresearchgate.net Research into thio-substituted naphthoquinones has already demonstrated their application as disperse dyes for coloring polyester (B1180765) fabrics, exhibiting good color strength and fastness properties. tandfonline.com Future investigations could explore the synthesis of a broader palette of colors by modifying the thio substituents and assessing their performance on different textiles.

Furthermore, the redox properties of the naphthoquinone core could be exploited in the development of new materials. For example, these compounds could serve as building blocks for redox-active polymers or as components in organic electronic devices. The potential for these compounds to act as chemical intermediates in the synthesis of more complex molecules is another area ripe for exploration. The unique reactivity of the sulfur-substituted naphthoquinone scaffold could be leveraged to create novel chemical entities with diverse applications in materials science and synthetic chemistry.

Q & A

Q. What are the recommended methods for synthesizing 2,3-Bis(methylthio)-1,4-naphthalenedione, and how can its purity be validated?

Answer: The synthesis typically involves thiolation of 1,4-naphthoquinone derivatives using methylthiol groups. A common approach is nucleophilic substitution, where methylthiol groups replace hydroxyl or halogen substituents at positions 2 and 3 of the naphthalenedione core. Post-synthesis, purity validation requires:

- High-Performance Liquid Chromatography (HPLC): To quantify impurities (<1% threshold).

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, focusing on methylthio group signals (δ ~2.5 ppm for H) .

- Mass Spectrometry (MS): Exact mass analysis (e.g., ESI-MS) ensures molecular ion consistency (expected [M+H] at m/z 294.03) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Answer: Stability studies should include:

- Thermogravimetric Analysis (TGA): To determine decomposition temperatures.

- pH-Dependent Stability: Incubate the compound in buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy (λmax ~340 nm for intact quinone) .

- Light Sensitivity: Expose to UV/visible light and track spectral changes. Use amber vials for storage to prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the anticancer mechanisms of this compound, particularly in apoptosis induction?

Answer: Mechanistic studies involve:

- In Vitro Cytotoxicity Assays: Use MTT or Annexin V/PI staining in cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with controls like doxorubicin .

- Reactive Oxygen Species (ROS) Measurement: Employ fluorescent probes (e.g., DCFH-DA) to quantify ROS generation, a hallmark of quinone-induced apoptosis .

- Western Blotting: Analyze pro-apoptotic markers (e.g., Bax, caspase-3) and anti-apoptotic proteins (e.g., Bcl-2) .

Q. How can computational chemistry elucidate the electronic properties of this compound, and what software tools are recommended?

Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d) level predict:

- Redox Potentials: Correlate with experimental cyclic voltammetry (CV) data, showing two one-electron reduction peaks at ~-0.5 V and -1.2 V (vs. Ag/AgCl) .

- Electrostatic Potential Maps: Identify electron-deficient regions (quinone core) for nucleophilic attack. Software like Gaussian or ORCA is recommended .

Q. What structural analogs of this compound have been studied, and how do substituent variations affect bioactivity?

Answer: Key analogs include:

- 2,3-Bis(n-octylthio)-1,4-naphthalenedione: Longer alkyl chains enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

- 2-(Chlorobenzyl)-3-substituted derivatives: Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing ROS generation .

- 2-Amino-naphthoquinones: Amino substituents facilitate H-bonding interactions with biological targets, altering selectivity .

Methodological Challenges & Data Interpretation

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

Answer: Contradictions often arise from:

- Purity Discrepancies: Validate compound purity via HPLC and MS before biological assays .

- Assay Conditions: Standardize cell culture media (e.g., serum-free vs. serum-containing) to minimize confounding factors .

- Dosage Timing: Apoptosis assays may require 48–72 hr exposure, whereas ROS assays need shorter durations (4–6 hr) .

Q. What advanced spectroscopic techniques are critical for characterizing intermolecular interactions of this compound in solution?

Answer:

- 2D NMR (COSY, HMBC): Resolve complex proton coupling and confirm through-space H-C correlations .

- X-ray Crystallography: Resolve crystal packing and non-classical H-bonds (e.g., C–H···O interactions), as demonstrated in related naphthoquinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |